5-Nitrothieno[2,3-c][1,2]thiazol-3-amine
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Overview
Description
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding thiazole derivatives . Another approach involves the use of copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate under mild reaction conditions .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs large-scale synthesis techniques that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 5-Nitrothieno[2,3-c][1,2]thiazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Thiadiazole: Another heterocyclic compound with sulfur and nitrogen atoms, but with a different ring structure.
Uniqueness
5-Nitrothieno[2,3-c][1,2]thiazol-3-amine is unique due to its specific nitro and amino substituents, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
CAS No. |
64578-84-3 |
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Molecular Formula |
C5H3N3O2S2 |
Molecular Weight |
201.2 g/mol |
IUPAC Name |
5-nitrothieno[2,3-c][1,2]thiazol-3-amine |
InChI |
InChI=1S/C5H3N3O2S2/c6-4-2-1-3(8(9)10)11-5(2)7-12-4/h1H,6H2 |
InChI Key |
LXCVJUGAWGXMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NSC(=C21)N)[N+](=O)[O-] |
Origin of Product |
United States |
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